molecular formula C19H17Cl2N3O2S B2939064 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate CAS No. 941995-15-9

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate

Cat. No.: B2939064
CAS No.: 941995-15-9
M. Wt: 422.32
InChI Key: XAWPIFFROZENMC-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C19H17Cl2N3O2S and its molecular weight is 422.32. The purity is usually 95%.
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Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c1-23-6-8-24(9-7-23)19-22-16-5-3-13(11-17(16)27-19)26-18(25)14-4-2-12(20)10-15(14)21/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWPIFFROZENMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety and a piperazine group, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S with a molecular weight of approximately 393.47 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H21N3O3SC_{20}H_{21}N_{3}O_{3}S
Molecular Weight393.47 g/mol
CAS Number941890-45-5

Anticancer Properties

Research indicates that compounds similar to 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl derivatives exhibit significant anticancer activity. Notably, these compounds have shown potent inhibitory effects against vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which are crucial in tumor angiogenesis.

In vitro studies have demonstrated that this compound enhances the efficacy of established chemotherapeutic agents like doxorubicin, particularly in human colorectal carcinoma cells. This suggests its potential role as an adjunct therapy in cancer treatment.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar derivatives have been synthesized and tested for their ability to reduce inflammation, indicating that the benzo[d]thiazole core may play a role in modulating inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • VEGFR Inhibition : By blocking VEGFR signaling pathways, the compound may prevent tumor growth and metastasis.
  • Synergistic Effects : Its ability to enhance the action of doxorubicin suggests a mechanism where it may increase drug uptake or alter cancer cell resistance mechanisms.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Colorectal Cancer : A study demonstrated that combining 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol derivatives with doxorubicin resulted in a significant reduction in tumor size and increased apoptosis in cancer cells.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related compounds, showing reduced levels of pro-inflammatory cytokines in animal models treated with these derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.